3-(benzyloxy)-N-(2-ethylphenyl)benzamide
Description
3-(Benzyloxy)-N-(2-ethylphenyl)benzamide is a synthetic benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the benzamide core and an N-linked 2-ethylphenyl substituent.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-18-11-6-7-14-21(18)23-22(24)19-12-8-13-20(15-19)25-16-17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOGPDQHGHDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(2-ethylphenyl)benzamide typically involves the following steps:
Formation of Benzyloxybenzene: The initial step involves the preparation of benzyloxybenzene by reacting benzyl alcohol with benzene in the presence of a catalyst such as sulfuric acid.
Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The final step involves the reaction of the amine with 2-ethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 3-(benzyloxy)-N-(2-ethylphenyl)benzamide.
Industrial Production Methods
Industrial production of 3-(benzyloxy)-N-(2-ethylphenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(2-ethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(benzaldehyde)-N-(2-ethylphenyl)benzamide.
Reduction: Formation of 3-(benzyloxy)-N-(2-ethylphenyl)benzylamine.
Substitution: Formation of halogenated derivatives of 3-(benzyloxy)-N-(2-ethylphenyl)benzamide.
Scientific Research Applications
3-(benzyloxy)-N-(2-ethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Compound 4 : 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide ()
- Key Differences : Chlorine substituent at position 5 and a piperidinylmethyl group on the N-phenyl ring.
- Biological Activity : Demonstrated mPTP (mitochondrial permeability transition pore) inhibition, with a concentration-dependent increase in calcium retention capacity (CRC) in HeLa cells .
2-Ethoxy-N-(3-ethylphenyl)benzamide ()
- Key Differences : Ethoxy (-OCH₂CH₃) substituent instead of benzyloxy (-OCH₂C₆H₅).
- Physicochemical Data :
- Molecular Weight: 269.34 g/mol
- logP: 4.09 (indicative of moderate lipophilicity)
- Polar Surface Area: 30.54 Ų
- Comparison : The benzyloxy group in the target compound increases molecular weight (≈307 g/mol) and logP (estimated >4.5), enhancing membrane permeability but reducing aqueous solubility compared to the ethoxy analog .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Evidences 2–3)
- Key Differences : Hydroxy and dimethyl groups on the N-substituent, with a methyl group on the benzamide core.
- Structural Motif : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound.
- Characterization : Fully characterized by X-ray crystallography, NMR, and IR, highlighting the importance of hydrogen-bonding interactions in crystal packing .
Amide Coupling Strategies (Evidences 6–7)
- Example : Synthesis of 3-(benzyloxy)-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide (41% yield) using HATU and TMP.
- Comparison : The target compound likely requires analogous coupling reagents, though substituent steric effects (e.g., 2-ethylphenyl) may necessitate optimization of reaction conditions .
Sigma Receptor-Binding Benzamides ()
- Relevant Compounds : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) with piperidinyl or methoxy groups.
- Key Findings: High tumor uptake and retention in prostate cancer xenografts due to sigma receptor affinity (Kd = 5.80–15.71 nM).
Glucokinase Activators ()
- Example: 3-(3-Aminophenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)benzamide (EC₅₀ = 27 nM).
- Comparison : Acetylenic and heterocyclic substituents in these derivatives enhance enzyme activation, whereas the target compound’s benzyloxy and ethyl groups may favor different target interactions (e.g., hydrophobic binding pockets) .
Antioxidant and Antimicrobial Derivatives (Evidences 12–13)
- Example: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (86.6% inhibition in antioxidant assays).
- Comparison : Thioamide derivatives exhibit distinct bioactivity profiles compared to traditional benzamides, highlighting the role of the amide bond in molecular recognition .
Physicochemical and Computational Data
logP and Solubility Trends
*Estimated based on structural analogs. †Reported for Nitazoxanide, an antiparasitic benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
